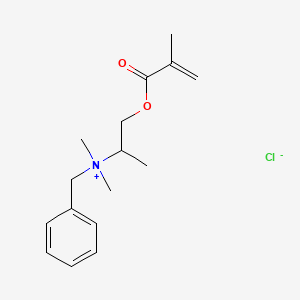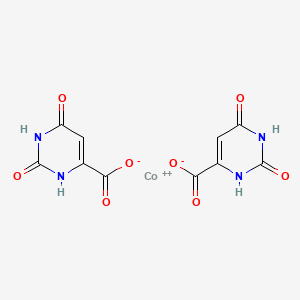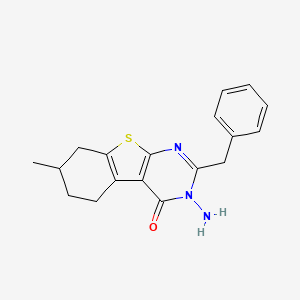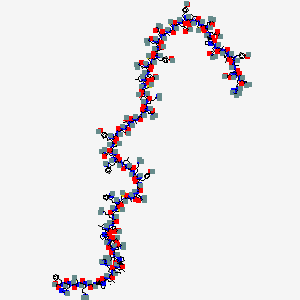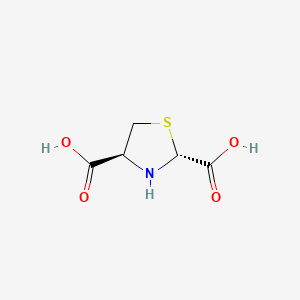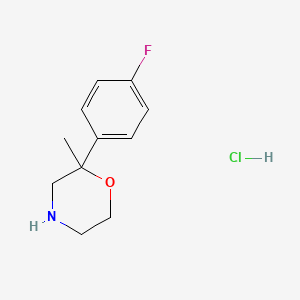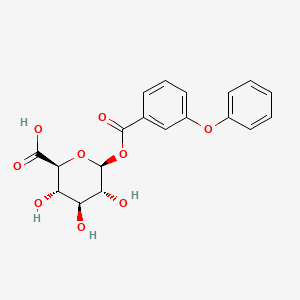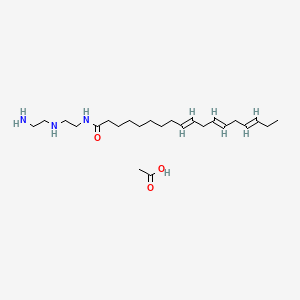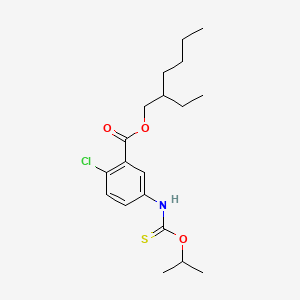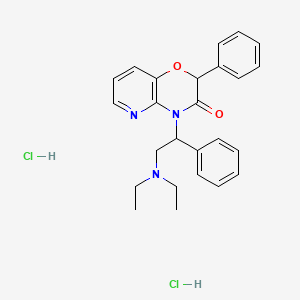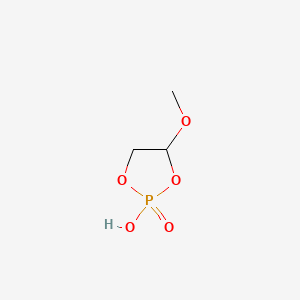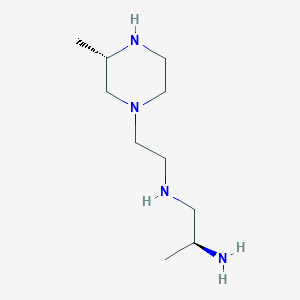
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine is a compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an amino group and a methyl group attached to the piperazine ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)-3-methylpiperazine with 2-amino-1-propanol under basic conditions. The reaction typically takes place in an organic solvent such as methanol or ethanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial production, a more efficient and scalable method is often employed. One such method involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine is not well understood, but it is believed to involve interactions with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, such as proteins and nucleic acids, which can influence their activity and function. Additionally, the compound may interact with cell membranes and other cellular structures, leading to changes in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(2-(2-Aminoethyl)aminoethyl)-3-methylpiperazine: This compound has a similar structure but lacks the propyl group, which can influence its chemical reactivity and biological activity.
1-(2-(2-Amino-1-propyl)aminoethyl)-4-methylpiperazine: This compound has a methyl group attached to a different position on the piperazine ring, which can affect its properties and applications.
The unique structure of this compound, with its specific arrangement of amino and methyl groups, gives it distinct chemical and biological properties that can be exploited in various applications.
Propriétés
Numéro CAS |
75962-54-8 |
|---|---|
Formule moléculaire |
C10H24N4 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(2S)-1-N-[2-[(3S)-3-methylpiperazin-1-yl]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C10H24N4/c1-9(11)7-12-3-5-14-6-4-13-10(2)8-14/h9-10,12-13H,3-8,11H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
IVNJEQYDZAFUEG-UWVGGRQHSA-N |
SMILES isomérique |
C[C@H]1CN(CCN1)CCNC[C@H](C)N |
SMILES canonique |
CC1CN(CCN1)CCNCC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


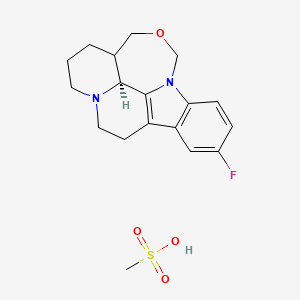
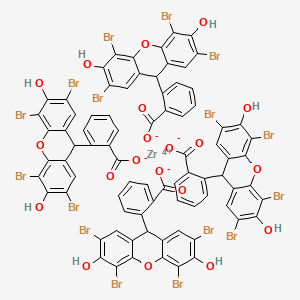
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
